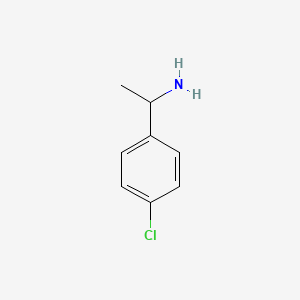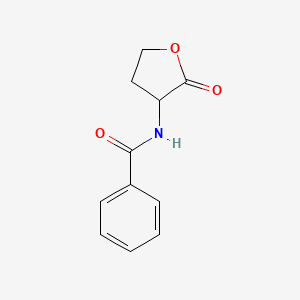
N-Dodecylanilin
Übersicht
Beschreibung
N-Dodecylaniline is a chemical compound that is derived from the alkylation of aniline, a primary aromatic amine. It is a long-chain alkyl derivative of aniline, where a dodecyl group is attached to the nitrogen atom of the aniline moiety. This compound is of interest due to its potential applications in various fields, including surfactant chemistry and as a component in ion-selective electrodes .
Synthesis Analysis
The synthesis of N-dodecylaniline has been achieved through the alkylation of aniline with 1-bromo-dodecane. The optimal conditions for this reaction were determined to be a molar ratio of aniline to 1-bromo-dodecane of 2.5:1, with a reaction time of 4 hours at a temperature of 60°C. The yield of N-dodecylaniline under these conditions was reported to be 70.5%. The synthesized compound was characterized using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR) .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure analysis of N-dodecylaniline, the characterization techniques mentioned, such as GC-MS and FT-IR, are typically used to confirm the structure of synthesized compounds. These methods would provide information on the molecular weight, functional groups, and the overall molecular structure of N-dodecylaniline .
Chemical Reactions Analysis
N-Dodecylaniline, as a derivative of aniline, may participate in various chemical reactions typical of aromatic amines. However, the provided data does not detail specific chemical reactions involving N-dodecylaniline. It is worth noting that related compounds, such as N,N-di-2,3-epoxypropyl dodecylamine, have been synthesized from dodecylamine and show good chemical reactivity, suggesting that N-dodecylaniline could also be a versatile intermediate in the synthesis of other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-dodecylaniline are not explicitly detailed in the provided data. However, similar compounds, such as N-dodecyl aspartic acid, have been studied for their surface properties. For instance, N-dodecyl aspartic acid, a zwitterionic surfactant synthesized from dodecylamine, can significantly reduce the surface tension of water and exhibits stable foaming properties under certain conditions. This suggests that N-dodecylaniline may also possess surface-active properties, although further research would be needed to confirm this .
Additionally, tri-n-dodecylamine, a related compound, has been used as a neutral carrier in liquid-membrane electrodes for hydrogen ion-selective measurements. This indicates that N-dodecylaniline could potentially have applications in the development of ion-selective electrodes, although its specific role and effectiveness would require further investigation .
Wissenschaftliche Forschungsanwendungen
Synthese von Azofarbstoffen
N-Dodecylanilin: wird bei der Synthese von Natrium-4-Dodecylphenylazosulfonat, einem Azofarbstoff, verwendet. Azofarbstoffe zeichnen sich durch ihre leuchtenden Farben aus und werden in der Textilindustrie zum Färben von Stoffen verwendet. Die lange Alkylkette von this compound trägt dazu bei, den Farbstoff lipophiler zu machen, was beim Färben von synthetischen Fasern von Vorteil sein kann .
Solubilisierung von Kohlenstoffnanoröhren
Diese Verbindung spielt eine entscheidende Rolle bei der Wasserlöslichkeit von einschichtigen Kohlenstoffnanoröhren (SWNTs). SWNTs haben bemerkenswerte elektrische, mechanische und thermische Eigenschaften, die sie für verschiedene Anwendungen geeignet machen, darunter Elektronik, Nanokomposite und Sensoren. Ihre Unlöslichkeit in den meisten Lösungsmitteln stellt jedoch eine Herausforderung dar. This compound mit seinem hydrophoben Schwanz hilft, diese Nanoröhren in wässrigen Lösungen zu dispergieren und ihre Verarbeitbarkeit zu verbessern .
Protonentransfer bei der Sauerstoffreduktion
Im Bereich der Elektrochemie wird this compound im Protonentransferschritt während der Reduktion von molekularem Sauerstoff (O2) durch Decamethylferrocen (DMFc) verwendet. Dieser Prozess ist für die Entwicklung von Brennstoffzellen und anderen Energieumwandlungsvorrichtungen von Bedeutung. Die Fähigkeit der Verbindung, den Protonentransfer zu erleichtern, kann die Effizienz dieser Systeme verbessern .
Korrosionsschutz
N-Dodecylanilinderivate wie N,N–di(Polyethylenoxid)–4–Dodecylanilin wurden als Korrosionsschutzmittel für Stahl in Salzsäurelösungen untersucht. Korrosionsschutzmittel sind unerlässlich, um Metalloberflächen in industriellen Prozessen zu schützen, und die Wirksamkeit dieser Verbindungen kann zu erheblichen Kosteneinsparungen und erhöhter Sicherheit führen .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-dodecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYCMRSWKQVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073311 | |
| Record name | N-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3007-74-7 | |
| Record name | N-Dodecylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DODECYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z19F16UMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

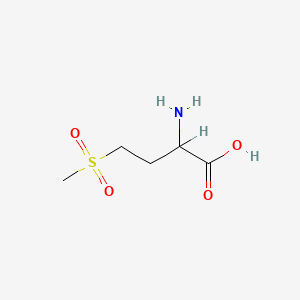





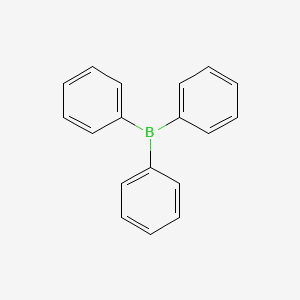
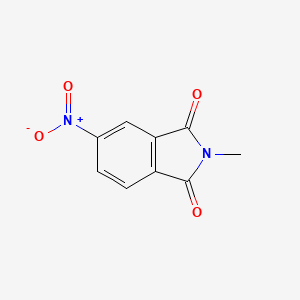
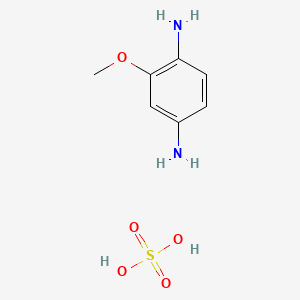
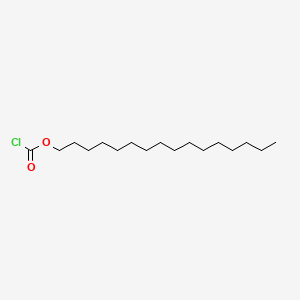

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
